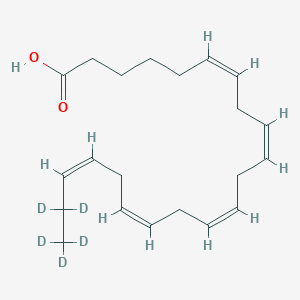
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid is a polyunsaturated fatty acid with a unique structure characterized by five cis double bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid typically involves multiple steps, including the formation of intermediate compounds and the introduction of deuterium atoms. The synthetic route may involve the use of palladium-catalyzed cross-coupling reactions, Wittig reactions, and selective hydrogenation processes. Reaction conditions often require precise temperature control, inert atmospheres, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using similar techniques as those in laboratory settings but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides, hydroxylated derivatives, and other oxygenated products.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acid derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.
Major Products Formed
Major products formed from these reactions include epoxides, hydroxylated fatty acids, saturated fatty acids, and halogenated derivatives
Wissenschaftliche Forschungsanwendungen
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polyunsaturated fatty acids in various chemical reactions and to develop new synthetic methodologies.
Biology: The compound is studied for its role in cell membrane structure and function, as well as its potential effects on cellular signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of specialized materials, such as biodegradable polymers and surfactants.
Wirkmechanismus
The mechanism of action of (all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It may also interact with specific molecular targets, such as enzymes and receptors, to modulate various biological pathways. The exact molecular targets and pathways involved are still under investigation, but they may include anti-inflammatory and anti-proliferative effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other polyunsaturated fatty acids such as:
Arachidonic Acid: A polyunsaturated fatty acid with four cis double bonds.
Eicosapentaenoic Acid: A polyunsaturated fatty acid with five cis double bonds but a different carbon chain length.
Docosahexaenoic Acid: A polyunsaturated fatty acid with six cis double bonds.
Uniqueness
(all-Z)-6,9,12,15,18-Heneicosapentaenoic-d5 Acid is unique due to its specific deuterium labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) spectroscopy. This labeling provides insights into the behavior and interactions of the compound at the molecular level, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
321.5 g/mol |
IUPAC-Name |
(6Z,9Z,12Z,15Z,18Z)-20,20,21,21,21-pentadeuteriohenicosa-6,9,12,15,18-pentaenoic acid |
InChI |
InChI=1S/C21H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-20H2,1H3,(H,22,23)/b4-3-,7-6-,10-9-,13-12-,16-15-/i1D3,2D2 |
InChI-Schlüssel |
OQOCQFSPEWCSDO-YSTLBCQOSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


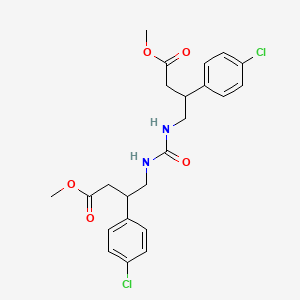
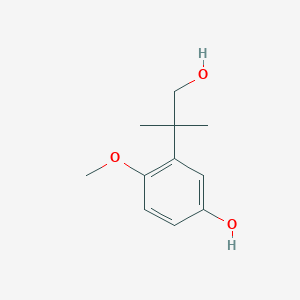
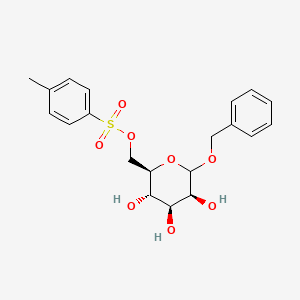
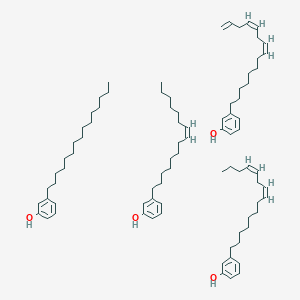
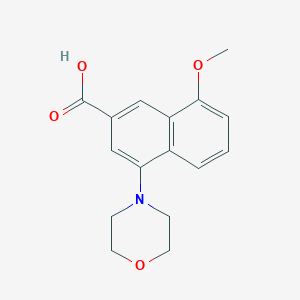
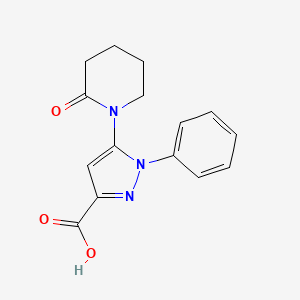

![3-[4-[[3-(Dimethylamino)phenyl]methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13841181.png)
![(1-([2-(Trimethylsilyl)ethoxy]methyl)-1H-imidazol-5-YL)boronic acid](/img/structure/B13841186.png)
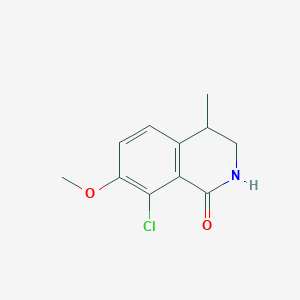
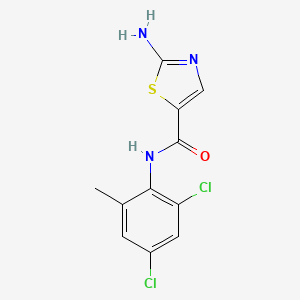
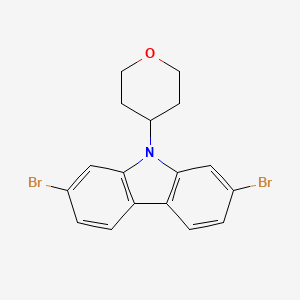
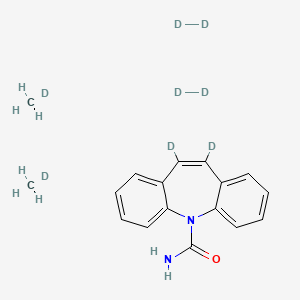
![Methyl 7-(2,5-dimethoxyphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13841200.png)
